N-cycloheptyl-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

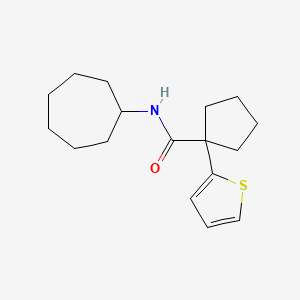

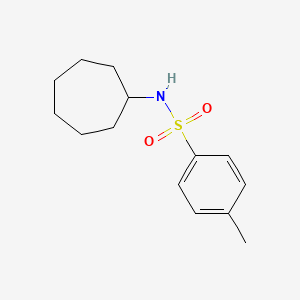

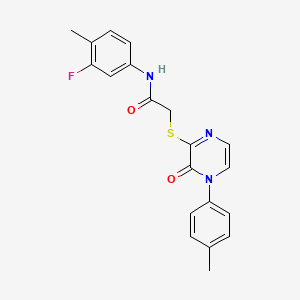

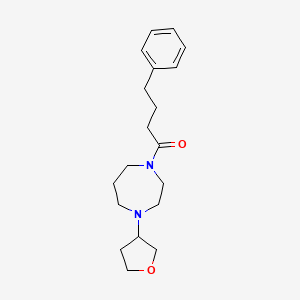

N-cycloheptyl-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H21NO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-cycloheptyl-4-methylbenzenesulfonamide consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 267.387 Da and the monoisotopic mass is 267.129303 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to N-cycloheptyl-4-methylbenzenesulfonamide, has been used for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating its utility in the formation of Grignard reagents and efficient syntheses of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

- Structural Characterization : A related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), was characterized using SCXRD studies, spectroscopic tools, and computational methods, offering insights into the structure and electronic properties of similar sulfonamide molecules (Murthy et al., 2018).

Biological Applications

- Antibacterial and Anticancer Properties : Certain sulfonamide derivatives, like N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, have been synthesized and found to exhibit antibacterial potential and lipoxygenase inhibition, which could be used as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Chemical Properties and Interactions

- Molecular Structure and Interactions : Studies on molecules like N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, which share structural similarities, reveal insights into self-association in solutions and molecular structure through X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019).

Advanced Synthesis Techniques

- Rhodium-Catalyzed Cyanation : Rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent demonstrates an advanced synthesis technique relevant to the field, allowing the creation of various benzonitrile derivatives (Chaitanya, Yadagiri, & Anbarasan, 2013).

Safety And Hazards

Exposure to N-cycloheptyl-4-methylbenzenesulfonamide may cause skin and eye irritation . When heated to decomposition, it may emit toxic fumes of carbon monoxide, oxides of nitrogen, oxides of sulfur, and ammonia . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with 60-70% ethanol .

Propiedades

IUPAC Name |

N-cycloheptyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15-13-6-4-2-3-5-7-13/h8-11,13,15H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLVTRCHVNGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cycloheptyl-4-methylbenzenesulfonamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)